molecular formula C15H15N B2536588 1,2,3-Trimethyl-3H-benzo[e]indole CAS No. 881219-73-4

1,2,3-Trimethyl-3H-benzo[e]indole

Cat. No. B2536588
CAS RN: 881219-73-4
M. Wt: 209.292
InChI Key: KQMROBBTYFXFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethyl-3H-benzo[e]indole is a solid compound with a molecular weight of 209.29 . It is a reactive molecule that has been shown to be an effective treatment for cervical cancer .


Synthesis Analysis

The synthesis of this compound involves the use of p-acetaminobenzaldehyde, which is connected to the benzo[e]indoles cationic fluorophore containing highly activated methyl via a C=C double bond .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3 . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.


Chemical Reactions Analysis

This compound is a reactive molecule that can be used in conjunction with monoclonal antibodies designed to target the acidic protonation sites on the surface of cervical cancer cells .


Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in a dry room at normal temperature .

Scientific Research Applications

Bioactive Aromatic Heterocyclic Macromolecules Synthesis

1,2,3-Trimethyl-3H-benzo[e]indole serves as a starting material for synthesizing new compounds with biological activity. For instance, it can be modified to create monosaccharide and disaccharide derivatives, showing promise in antibacterial and antifungal applications (Mahmood, Salman, & Abd, 2022).

Fluorescent Building Blocks Development

This compound is used in the preparation of novel fluorescent building blocks. By reacting with acrylic acid and its derivatives, it leads to the formation of benzo[e]pyrido[1,2-a]indole derivatives, which are functionalized for various applications, especially in fluorescence spectroscopy (Steponavičiūtė et al., 2014).

Semisquaraines Synthesis for Photophysical Studies

It forms the basis for synthesizing D-π-A type semisquaraines, which are studied for their primary photophysical properties, solvatochromism, and enhanced emission in certain conditions. These semisquaraines show potential in fluorescence-related applications (Khopkar, Jachak, & Shankarling, 2019).

Development of Nonlinear Optical Materials

This compound is significant in synthesizing materials for second-order nonlinear optics. The iodide salts derived from it show potential in integrated photonics and optical data storage, as demonstrated by their strong harmonic generations (Wen et al., 2020).

Organic Chromophores for Nonlinear Optics

It serves as a core structure for developing D-π-A organic cationic core structures, leading to nonlinear optical (NLO) salts. These materials exhibit high second-order optical nonlinearity and are attractive candidates for NLO applications due to their superior crystal growth ability (Honghong et al., 2015).

Molecular Logic Systems

The compound is used to synthesize novel fluorophores that act as molecular switches and sensors. These fluorophores can react to changes in pH, solvent polarity, and the presence of specific metal ions, demonstrating potential in molecular logic systems (Zhang, Su, Ma, & Tian, 2008).

Highly Sensitive CN− Sensor

A derivative of this compound is explored as a sensitive probe for detecting CN− ions. Its modification improves sensitivity and reaction speed, making it useful in detecting toxic substances in various applications (Zhu et al., 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is irritating to eyes, respiratory system, and skin . It may also cause cancer .

Future Directions

1,2,3-Trimethyl-3H-benzo[e]indole has been shown to be an effective treatment for cervical cancer . It is also a very important basic heterocyclic intermediate for the synthesis of benzo-indole cyanine dyes, and a key intermediate for the synthesis of a variety of optical dyes . Therefore, it has potential applications in the fields of medicine and dye manufacturing.

properties

IUPAC Name

1,2,3-trimethylbenzo[e]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMROBBTYFXFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=CC=CC=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.